molecular formula C11H21NO4 B2803817 Tert-butyl (2r,4r)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate CAS No. 1146951-37-2

Tert-butyl (2r,4r)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate

Cat. No. B2803817
CAS RN: 1146951-37-2
M. Wt: 231.292
InChI Key: FGGZZBDJYMUXDT-RKDXNWHRSA-N
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Description

Tert-butyl (2r,4r)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate is a chemical compound that has gained significant attention in the field of scientific research. It is an important intermediate in the synthesis of various biologically active compounds.

Scientific Research Applications

Crystal Structure and Configuration

  • Crystal Structure Analysis : This compound demonstrates typical characteristics of a trisubstituted pyrrolidin-2-one, with distinct intramolecular hydrogen bonds observed in its structure (Weber et al., 1995).

Synthesis Methods

  • Asymmetric Synthesis : A practical method for asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines was developed, demonstrating high efficiency and yield (Chung et al., 2005).
  • Synthesis of Azasugars : A key intermediate for the synthesis of pyrrolidine azasugars was efficiently synthesized, highlighting the compound's role in complex organic syntheses (Huang Pei-qiang, 2011).

Applications in Medicinal Chemistry

  • Anti-Inflammatory Activities : Certain derivatives of the compound were synthesized and evaluated as anti-inflammatory agents, showing potential in medical applications (Ikuta et al., 1987).

Structural and Molecular Analysis

  • Crystal and Molecular Structure : Detailed analysis of the crystal and molecular structure of related compounds provided insights into their chemical properties and potential applications (Naveen et al., 2007).
  • Conformation and Bonding : Studies on the conformation and hydrogen bonding patterns in similar compounds contribute to understanding the molecular behavior of tert-butyl pyrrolidine derivatives (Baillargeon et al., 2014).

Chemical Reactivity and Properties

  • Reactivity with Singlet Oxygen : Research on the reaction of tert-butyl esters of pyrrole carboxylic acids with singlet oxygen demonstrates their reactivity and potential for generating novel compounds (Wasserman et al., 2004).

Other Applications

  • Functionalized Pyrrolidinone Synthesis : An efficient method for synthesizing highly functionalized 2-pyrrolidinones, including tert-butyl cyclopropyl derivatives, highlights the versatility of this compound in synthesizing novel inhibitors (Sasaki et al., 2020).

Mechanism of Action

Target of Action

The primary targets of Tert-butyl (2r,4r)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate are currently unknown. This compound is a relatively new chemical entity and research into its specific molecular targets is ongoing .

Result of Action

The molecular and cellular effects of Tert-butyl (2r,4r)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

properties

IUPAC Name

tert-butyl (2R,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-6-9(13)5-8(12)7-15-4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGZZBDJYMUXDT-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (2r,4r)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate

Synthesis routes and methods I

Procedure details

Name
COCC1CC(O[Si](C)(C)C(C)(C)C)CN1C(=O)OC(C)(C)C
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Synthesis routes and methods II

Procedure details

A solution of (2S,4R)-4-(tert-butyldimethylsilyloxy)-1-(tert-butoxycarbonyl)-2-methoxymethylpyrrolidine (4.48 g) and tetrabutylammonium fluoride (1 Mol tetrahydrofuran solution, 13 ml) in tetrahydrofuran (45 ml) was stirred at 0° C. for eight hours. The reaction mixture was extracted with ethyl acetate, and the organic layer was separated, washed with brine, dried over magnesium sulfate. Evaporation of the solvent gave an oil, which was chromatographed on silica gel (300 ml) eluting with a mixture of hexane and ethyl acetate (1:2, V/V) to give (2S,4R)-1-(tert-butoxycarbonyl-4-hydroxy-2-methoxymethylpyrrolidine (2.82 g).
Name
(2S,4R)-4-(tert-butyldimethylsilyloxy)-1-(tert-butoxycarbonyl)-2-methoxymethylpyrrolidine
Quantity
4.48 g
Type
reactant
Reaction Step One
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13 mL
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reactant
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Quantity
45 mL
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solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

The benzyloxy-2-methoxymethyl-pyrrolidine-1-carboxylic acid t-butyl ester (217.00 mg, 0.68 mmol) was taken up in ethyl acetate in a Paar vessel. The solution was flushed with argon and Pd/C (100 mg) was added to the vessel. The argon atmosphere was replaced by hydrogen at 50 psi. The vessel was shaken for 12 h. The hydrogen atmosphere was replaced by argon and the solution was filtered through a celite pad. The pad was washed twice with ethyl acetate. The solvent was removed under reduced pressure. The product was used without further purification. Yield 148.35 mg. 1H NMR (CDCl3, 300 MHz): δ 1.42 (s, 9H), 1.80-2.10 (m, 2H), 3.05 (bs, 1H), 3.30 (s, 3H), 3.34-3.50 (m, 3H), 4.00 (bs, 1H), 4.33-4.40 (m, 1H).
Name
benzyloxy-2-methoxymethyl-pyrrolidine-1-carboxylic acid t-butyl ester
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217 mg
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